molecular formula C12H5NO5 B047068 3-Nitro-1,8-naphthalic anhydride CAS No. 3027-38-1

3-Nitro-1,8-naphthalic anhydride

Cat. No. B047068
CAS RN: 3027-38-1
M. Wt: 243.17 g/mol
InChI Key: FLFLZYYDLIKGJQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Nitro-1,8-naphthalic anhydride involves several steps, starting from naphthalic anhydride. A study on the facile synthesis of 4-nitro-N-substituted-1,8-naphthalimide derivatives highlights the synthesis from 4-nitro-1,8-naphthalic anhydride and related amines, demonstrating the method's efficiency and higher yields under ultrasound-assisted synthesis in aqueous media (Rouhani et al., 2014). Another synthesis route described involves the nitration of naphthalimide, showcasing the stability and suitability of naphthalimides for further functionalization compared to their anhydride counterparts (Fedko & Anikin, 2015).

Molecular Structure Analysis

The molecular structure of 3-Nitro-1,8-naphthalic anhydride derivatives has been explored through various spectroscopic techniques. Studies on polymerizable naphthalimides derivatives, including 4-nitro-N-allyl-1,8-naphthalic anhydride, provide insights into the structure through NMR techniques, highlighting the impact of substituents on the compound's properties (Min, 2009).

Chemical Reactions and Properties

The chemical behavior of 3-Nitro-1,8-naphthalic anhydride is notable for its reactions and the formation of various derivatives. Research into the Diels-Alder reactions and desulfuration of trithio-1,8-naphthalic anhydride demonstrates the compound's versatility in forming novel heterocyclic compounds (Huang et al., 1999).

Physical Properties Analysis

The physical properties of 3-Nitro-1,8-naphthalic anhydride derivatives have been studied, including their photophysical characteristics. The photochemical properties of 1,8-naphthalic anhydride derivatives reveal good photostability and fluorescence quantum yield in certain derivatives, underlining the impact of specific functional groups on these properties (Grabtchev et al., 1997).

Chemical Properties Analysis

The chemical properties, particularly the reactivity of 3-Nitro-1,8-naphthalic anhydride, have been the focus of various studies. For instance, the synthesis and characterization of metal(II) complexes with poly(3-nitrobenzylidene-1-naphthylamine-co-succinic anhydride) explore the compound's ability to form complexes, indicating its chemical versatility and potential applications in materials science (Dhanaraj & Nair, 2009).

Scientific Research Applications

  • Cancer Research : Imide derivatives of 3-nitro-1,8-naphthalic acid have shown strong cytostatic activity against HeLa and KB cells. They inhibit cell growth and potentially prevent cancer development by inhibiting DNA and RNA synthesis (Braña et al., 2004).

  • Fluorescent Probes : Nitro- and dinitro-1,8-naphthalimides have been explored as potential fluorescent probes for hypoxic cells. These compounds are synthesized to yield high yields of sulphoxides, enhancing their application in fluorescence-based studies (Middleton & Parrick, 1985).

  • Textile Dyeing : Novel monoazo N-ester-1,8-naphthalimide disperse dyestuffs have been synthesized and are used to produce deep bluish-red colors with good build-up properties for coloring polyester fibers (Gharanjig et al., 2007).

  • Polyester Dyeing : Amino derivatives of 1,8-naphthalic anhydride are used to create yellow to orange dyes for synthetic polymer fibers. These derivatives show good coloration and fastness properties on polyester (Peters & Bide, 1985).

  • Polymer Synthesis : Polymerizable 1,8-naphthalimides derivatives, such as 4-nitro-N-allyl-1,8-naphthalic anhydride, have shown promising applications in various polymerization processes (Min, 2009).

  • Iron Sensor : A synthesized fluorescent dye with three 1,8-naphthalimide units has been shown to be a highly selective and sensitive sensor for Fe3+ ions in specific solutions (Yang et al., 2013).

Safety And Hazards

3-Nitro-1,8-naphthalic anhydride should be handled with care. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

3-Nitro-1,8-naphthalic anhydride is used in the synthesis of compounds that exhibit high anti-cancer activity . It is also used to synthesize a monoboronic acid fluorescent sensor . The future directions of research involving 3-Nitro-1,8-naphthalic anhydride could involve further exploration of these applications.

properties

IUPAC Name

7-nitro-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5NO5/c14-11-8-3-1-2-6-4-7(13(16)17)5-9(10(6)8)12(15)18-11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLFLZYYDLIKGJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC3=C2C(=C1)C(=O)OC3=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10184360
Record name Naphthalic anhydride, 3-nitro-
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Molecular Weight

243.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-1,8-naphthalic anhydride

CAS RN

3027-38-1
Record name 5-Nitro-1H,3H-naphtho[1,8-cd]pyran-1,3-dione
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Record name Naphthalic anhydride, 3-nitro-
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Record name 3027-38-1
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Record name Naphthalic anhydride, 3-nitro-
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Record name 5-nitro-1H,3H-naphtho[1,8-cd]pyran-1,3-dione
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Synthesis routes and methods

Procedure details

To a solution of 1,8-naphthalic anhydride (25 g, 0.13 mol) in conc. H2SO4 (100 mL) was added dropwise a solution of conc. HNO3 (7.85 g, 0.13 mol) in conc. H2SO4 (25 mL) at 0° C. After the addition was complete, the resulting mixture was allowed to warm to RT, stirred for 90 min and then poured into ice-H2O. The solid was filtered by suction, washed with H2O, and re-crystallized from glacial AcOH to yield 3-nitro-1,8-naphthalic anhydride (24.5 g). 1H NMR (300 MHz, CDCl3): δ 9.11 (s, 1H), 9.06 (s, 1H), 8.58 (d, J=7.5 Hz, 1H), 8.43 (d, J=7.8 Hz, 1H), 7.82 (t, J=7.8 Hz, 1H).
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
7.85 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
171
Citations
R Al-Aqar - Egyptian Journal of Chemistry, 2020 - journals.ekb.eg
In this paper, the compound of (4-bromo-3-nitro-1,8 -naphthalic anhydride) and the dopant material (4-hydroxy-m-benzene-disulfonic acid) were synthesized. The UV- Vis absorption …
Number of citations: 1 journals.ekb.eg
R Al-Aqar - Journal of Physics: Conference Series, 2021 - iopscience.iop.org
The compound of (4-hydroxy-3-nitro-1, 8-naphthalic anhydride) and the dopant material (4-hydroxy-m-benzene-disulfonic acid) were synthesized. The UV-Vis absorption and …
Number of citations: 3 iopscience.iop.org
AT Peters, MJ Bide - Dyes and Pigments, 1985 - Elsevier
Condensation of 4-halogeno-1,8-naphthalic anhydride with the appropriate cyclic secondary amines gives the 4-morpholino-, 4-piperidino-, 4-pyrrolidino- and 4-piperazino- derivatives. …
Number of citations: 118 www.sciencedirect.com
NF Fed'ko, VF Anikin - Журнал органічної та фармацевтичної …, 2015 - irbis-nbuv.gov.ua
The syntheses of 3-fluoro-1, 8-naphthalimide and 3-fluoro-1, 8-naphthalic anhydride from 3-nitro-1, 8-naphthalimide have been described. 3-Nitro-1, 8-naphthalimide can be obtained …
Number of citations: 2 www.irbis-nbuv.gov.ua
RW Middleton, J Parrick - Journal of heterocyclic chemistry, 1985 - Wiley Online Library
A number of nitro‐ and dinitro‐1,8‐naphthalimides have been prepared as potential fluorescent probes of hypoxic cells. The susceptibility of 4‐nitro‐1,8‐naphthalic anhydrides and ‐…
Number of citations: 42 onlinelibrary.wiley.com
J Yang, B Xie, J Bai, Q Yang - Process Biochemistry, 2012 - Elsevier
A NADH-dependent nitroreductase from an efficient nitro-reducing soil bacterium, Streptomyces mirabilis DUT001, was isolated and characterized. The enzyme was purified to near …
Number of citations: 14 www.sciencedirect.com
KA MacGregor, MJ Robertson, KA Young… - Journal of Medicinal …, 2014 - ACS Publications
We reported the first small molecule inhibitors of the interaction between the clathrin N-terminal domain (TD) and endocyctic accessory proteins (ie, clathrin inhibition1). Initial screening …
Number of citations: 25 pubs.acs.org
A Shanmughan, PR Lakshmi, D Umadevi… - Results in …, 2022 - Elsevier
The design of suitable fluorescent chemosensors for the trace detection of emerging organic pollutants attracted great research interest because of their serious menace to the …
Number of citations: 3 www.sciencedirect.com
Y Zhang, S Feng, Q Wu, K Wang, X Yi, H Wang… - Medicinal Chemistry …, 2011 - Springer
A facile and efficient microwave-assisted reaction of 1,8-naphthalic anhydride derivatives with primary amines, leading to the synthesis of 1,8-naphthalimides, has been developed. …
Number of citations: 20 link.springer.com
MK Abdel-Hamid, KA Macgregor, LR Odell… - Organic & …, 2015 - pubs.rsc.org
Fragment-based in silico screening against dynamin I (dynI) GTPase activity identified the 1,8-naphthalimide framework as a potential scaffold for the design of new inhibitors targeting …
Number of citations: 22 pubs.rsc.org

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